molecular formula C25H27NO5 B11217862 Dimethyl 4-[3-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11217862
M. Wt: 421.5 g/mol
InChI Key: JTWYKNJYMKWHHV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including benzyl, phenyl, and carboxylate groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings or the dihydropyridine ring.

Scientific Research Applications

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to other dihydropyridine-based calcium channel blockers.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels in the case of its potential use as a calcium channel blocker. The compound binds to the channels, inhibiting calcium ion influx, which can lead to vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.

    Felodipine: A dihydropyridine compound used for its antihypertensive properties.

Uniqueness

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its benzyl and phenyl groups, along with the carboxylate functionalities, provide opportunities for further chemical modifications and potential enhancements in its biological efficacy.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

dimethyl 4-(3-phenylmethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-17(2)26-14-21(24(27)29-3)23(22(15-26)25(28)30-4)19-11-8-12-20(13-19)31-16-18-9-6-5-7-10-18/h5-15,17,23H,16H2,1-4H3

InChI Key

JTWYKNJYMKWHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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